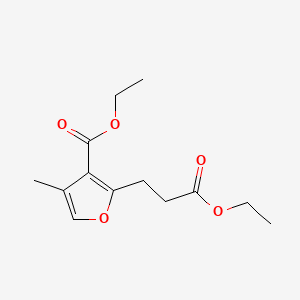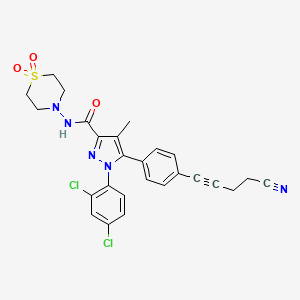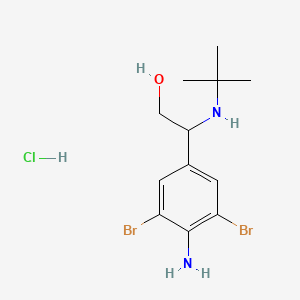
3-(α-Methylbenzyl) Saligenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(α-Methylbenzyl) Saligenin typically involves the reaction of β-halohydrin with amines. The structure of β-halohydrin with the methyl salicylate moiety dictates the course of the reaction. The solvent plays a significant role in the direction of the reaction, while the strength of the base influences the reaction yield and isomer ratio .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(α-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-(α-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Investigated for its potential therapeutic effects in treating depression and melanoma.
Industry: Utilized in the synthesis of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-(α-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Saligenin: The parent compound, known for its phenolic structure and biological activity.
Salmeterol: A β2-adenoreceptor agonist used in the treatment of respiratory diseases.
Albuterol: Another β2-adenoreceptor agonist with similar therapeutic applications.
Uniqueness
3-(α-Methylbenzyl) Saligenin is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other similar compounds. Its potential anti-depressant and anti-melanomic effects make it a compound of interest for further research .
Properties
CAS No. |
94001-67-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |
InChI Key |
BMLHCADWCYMYDL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
Synonyms |
2-Hydroxy-3-(1-phenylethyl)benzenemethanol; 2-Hydroxy-3-(α-methylbenzyl)benzyl Alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


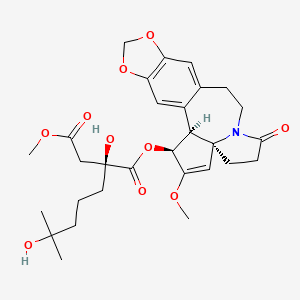
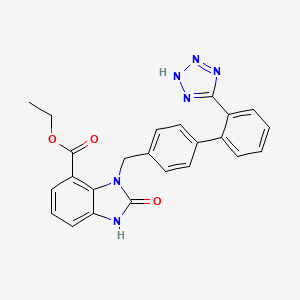
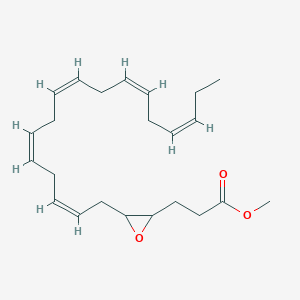

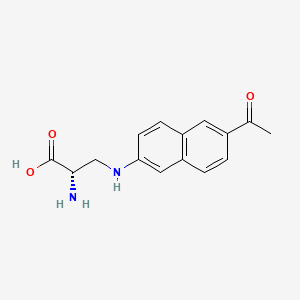
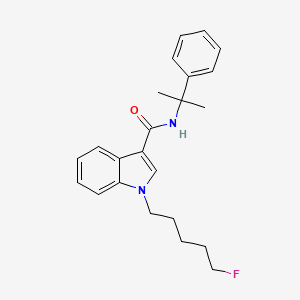
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
